molecular formula C18H13F3N2O3 B2380529 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide CAS No. 1421526-12-6

3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2380529
CAS No.: 1421526-12-6
M. Wt: 362.308
InChI Key: PTJOCBDNYXNJOG-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.

    Substitution: The trifluoromethyl group and benzyloxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be studied for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity to certain molecular targets, while the benzyloxy group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-phenylisoxazole-5-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    3-(methoxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide: Contains a methoxy group instead of a benzyloxy group, potentially altering its reactivity and pharmacokinetics.

    3-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)isoxazole-5-carboxamide: The position of the trifluoromethyl group is different, which may affect its interaction with biological targets.

Uniqueness

The combination of a benzyloxy group and a trifluoromethylphenyl group in 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide makes it unique. This specific arrangement can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJOCBDNYXNJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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